1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone

Glutathione S-transferase Covalent inhibitor Isoform selectivity

Off-target GST isoform inhibition confounds cancer & inflammation research. GSTO1-IN-3 (CAS 158890-32-5) is a benchmark covalent GSTO1-1 inhibitor validated for unambiguous target engagement. • >900-fold selectivity over GSTO2-2, GSTA1-1, and GSTP1-1 (IC50 > 100 μM) • kᵢₙₐcₜ/Kᵢ = 3.4 × 10⁴ M⁻¹s⁻¹ via Cys32 covalent binding • Enhances cisplatin cytotoxicity in MDA-MB-231 cells (5-50 μM) • Negative Ames test; no thiol reactivity in ALARM NMR assay Supplied with full analytical documentation (HPLC, NMR) to ensure batch-to-batch reproducibility.

Molecular Formula C14H18ClNO
Molecular Weight 251.75
CAS No. 158890-32-5
Cat. No. B2469981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone
CAS158890-32-5
Molecular FormulaC14H18ClNO
Molecular Weight251.75
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)CCl
InChIInChI=1S/C14H18ClNO/c15-11-14(17)16-8-6-13(7-9-16)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2
InChIKeyNESGURPSHDOKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone: Identity & Characteristics


1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone (CAS 158890-32-5), also known as GSTO1-IN-3, is a synthetic small molecule with molecular formula C₁₄H₁₈ClNO and molecular weight 251.75 g/mol . It belongs to the N-chloroacetyl-4-benzylpiperidine class of compounds and is commercially available with purity specifications of ≥95% [1]. The compound is characterized by a piperidine ring bearing a benzyl group at the 4-position and a 2-chloroethanone moiety at the N-position. It is primarily recognized as a potent and selective inhibitor of glutathione S-transferase omega 1-1 (GSTO1-1) . Physicochemical properties include a predicted boiling point of 392.6±25.0 °C at 760 mmHg and a predicted density of 1.152±0.06 g/cm³ .

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone: Generic Substitution Risks


Within the N-acyl-4-benzylpiperidine class, the precise electrophilic character of the chloroacetyl group determines covalent binding kinetics and target engagement profile, while subtle variations in the acyl moiety (e.g., acetyl vs. chloroacetyl vs. longer-chain acyl groups) produce compounds with divergent biological activities [1][2]. 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone contains a reactive chloroacetyl group that forms a covalent bond with the Cys32 residue of GSTO1-1, yielding an inactivation efficiency constant (kᵢₙₐcₜ/Kᵢ) of 3.4 × 10⁴ M⁻¹s⁻¹ . Closely related analogs lacking the α-chloro substitution, such as N-acetyl-4-benzylpiperidine (CAS 101997-42-6), lack this covalent warhead and therefore cannot replicate the irreversible inhibition mechanism . Furthermore, the compound exhibits isoform selectivity exceeding 900-fold against GSTO2-2, GSTA1-1, and GSTP1-1 (IC₅₀ > 100 μM), a selectivity window not documented for non-covalent benzylpiperidine derivatives . Substituting this compound with a structurally similar but mechanistically distinct analog would fundamentally alter the intended pharmacology and experimental outcomes.

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone: Comparative Evidence Guide


GSTO1-1 Inhibition Potency and Isoform Selectivity

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone (GSTO1-IN-3) inhibits GSTO1-1 with an IC₅₀ of 0.11 μM . Against the closely related isoforms GSTO2-2, GSTA1-1, and GSTP1-1, the compound exhibits IC₅₀ values exceeding 100 μM under identical assay conditions, representing >900-fold selectivity for the GSTO1-1 isoform . As a comparator baseline, GSTO1-IN-1 (a related GSTO1 inhibitor with IC₅₀ of 31 nM) is approximately 3.5-fold more potent but lacks documented selectivity data against the same isoform panel .

Glutathione S-transferase Covalent inhibitor Isoform selectivity

Covalent Binding Kinetics to GSTO1-1

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone (GSTO1-IN-3, compound 5C-1) forms a covalent bond with Cys32 of GSTO1-1, exhibiting an inactivation efficiency constant (kᵢₙₐcₜ/Kᵢ) of 3.4 × 10⁴ M⁻¹s⁻¹ . This covalent binding mechanism is enabled by the electrophilic chloroacetyl group. In contrast, the non-chlorinated analog N-acetyl-4-benzylpiperidine (CAS 101997-42-6) lacks this reactive moiety and does not covalently modify GSTO1-1, representing a fundamentally different mechanism of action .

Covalent inhibitor Enzyme inactivation Binding kinetics

Microsomal Stability Across Species

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone (GSTO1-IN-3) demonstrates species-dependent microsomal stability, with higher stability observed in human liver microsomes compared to mouse liver microsomes . No comparative stability data for closely related analogs (e.g., N-acetyl-4-benzylpiperidine or other N-acyl-4-benzylpiperidines) were identified in the accessible literature. The observed species difference has direct implications for selecting appropriate in vivo models.

Metabolic stability Liver microsomes In vitro ADME

Ames Mutagenicity Assessment

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone (GSTO1-IN-3) was evaluated in the Ames bacterial reverse mutation assay using Salmonella typhimurium strains TA98 and TA100 at concentrations up to 2 mg/mL. The compound showed no mutagenic activity in either strain . This negative Ames result contrasts with some electrophilic chloroacetyl-containing compounds that can exhibit DNA-reactive mutagenicity. No comparative Ames data for structurally related N-acyl-4-benzylpiperidines were identified in the accessible literature.

Genotoxicity Ames test Safety pharmacology

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone: Validated Application Scenarios


Selective GSTO1-1 Inhibition in Cancer Cell Studies

For researchers investigating GSTO1-1 function in cancer cell lines without confounding inhibition of GSTO2-2, GSTA1-1, or GSTP1-1, 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone (GSTO1-IN-3) provides validated >900-fold selectivity . This selectivity profile is particularly relevant for breast cancer studies, where the compound has been shown to enhance cisplatin cytotoxicity in MDA-MB-231 cells in a concentration-dependent manner (5–50 μM) . The covalent binding mechanism (kᵢₙₐcₜ/Kᵢ = 3.4 × 10⁴ M⁻¹s⁻¹) ensures sustained target engagement throughout extended treatment protocols .

Inflammation Models and Metabolic Stability

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone (GSTO1-IN-3) has demonstrated efficacy in LPS-induced inflammation models in C57BL/6 mice at a single 30 mg/kg intraperitoneal dose, significantly attenuating LPS-induced hypothermia and suppressing IL-1β release up to 4 hours post-administration . Researchers should note the observed species difference in microsomal stability (higher in human than in mouse), which may necessitate dose adjustment or more frequent administration in murine studies to maintain target engagement .

Covalent Inhibitor Development and SAR Studies

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone serves as a benchmark covalent GSTO1-1 inhibitor for SAR studies focused on the chloroacetyl warhead. The compound's inactivation efficiency constant (kᵢₙₐcₜ/Kᵢ = 3.4 × 10⁴ M⁻¹s⁻¹) provides a quantitative baseline for comparing novel covalent GSTO1 inhibitors . Its well-characterized synthesis route (4-benzylpiperidine + chloroacetyl chloride with K₂CO₃ in THF, yielding 91.5%) enables facile modification of the piperidine core or benzyl substituents for derivative exploration .

Chemical Biology Probe for GSTO1-1

For chemical biology applications requiring a GSTO1-1 probe with documented in vitro safety characterization, 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone offers a negative Ames test result (non-mutagenic up to 2 mg/mL in TA98 and TA100 strains) and no detectable thiol reactivity in ALARM NMR assays . This safety profile reduces concerns about off-target alkylation or genotoxic artifacts that could confound phenotypic screening results, distinguishing it from less thoroughly characterized chloroacetyl-containing probes.

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